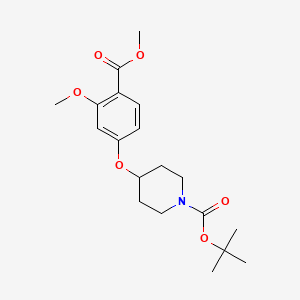
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate
Descripción general
Descripción
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a methoxy group, and a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the esterification of 2-methoxybenzoic acid to form Methyl 2-methoxybenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with 1-Boc-4-piperidinol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected piperidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the Boc group.
Major Products
Oxidation: Formation of 2-methoxy-4-(1-Boc-4-piperidyloxy)benzoic acid.
Reduction: Formation of 2-methoxy-4-(1-Boc-4-piperidyloxy)benzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the Boc-protected piperidine.
Aplicaciones Científicas De Investigación
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding assays.
Medicine: Investigated for its potential as a prodrug or a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active piperidine derivative. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methoxybenzoate: Lacks the piperidine and Boc groups, making it less versatile in certain applications.
Methyl 4-(1-Boc-4-piperidyloxy)benzoate: Similar structure but without the methoxy group, affecting its reactivity and interactions.
Methyl 2-methoxy-4-(4-piperidyloxy)benzoate: Lacks the Boc protection, which can influence its stability and reactivity.
Uniqueness
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various fields of research and industrial applications .
Propiedades
Fórmula molecular |
C19H27NO6 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-methoxy-4-methoxycarbonylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO6/c1-19(2,3)26-18(22)20-10-8-13(9-11-20)25-14-6-7-15(17(21)24-5)16(12-14)23-4/h6-7,12-13H,8-11H2,1-5H3 |
Clave InChI |
QXORVKDVKWRXDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)C(=O)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














